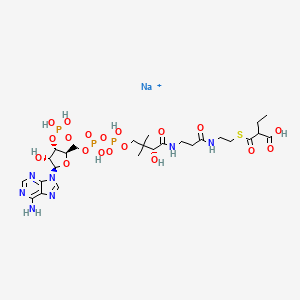

Ethylmalonyl Coenzyme A (sodium salt)

描述

Contextualization within Microbial Anaplerotic Pathways

Anaplerotic pathways are essential for replenishing the intermediates of the tricarboxylic acid (TCA) cycle that are siphoned off for biosynthetic purposes. While many organisms utilize the glyoxylate (B1226380) cycle to assimilate C2 compounds like acetate (B1210297), a significant number of bacteria, including species of Rhodobacter, Methylobacterium, and Streptomyces, lack the key enzyme of this cycle, isocitrate lyase. pnas.orgnih.gov In these organisms, the ethylmalonyl-CoA pathway serves as the primary anaplerotic sequence to convert acetyl-CoA into key TCA cycle intermediates. asm.org

The ethylmalonyl-CoA pathway is a more complex route than the glyoxylate cycle, involving a series of unique enzymatic reactions. researchgate.net It ultimately converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of glyoxylate and one molecule of succinyl-CoA. nih.gov The glyoxylate can then be condensed with another molecule of acetyl-CoA to form malate (B86768), a direct precursor for oxaloacetate, thus replenishing the TCA cycle. nih.gov Ethylmalonyl-CoA itself is a characteristic C5-dicarboxylic acid thioester intermediate within this pathway, formed by the reductive carboxylation of crotonyl-CoA. pnas.org

Historical Elucidation of the Ethylmalonyl-Coenzyme A Pathway

The existence of an alternative pathway to the glyoxylate cycle for C2 compound assimilation in certain bacteria was suspected for decades. nih.gov The complete elucidation of the ethylmalonyl-CoA pathway, however, is a more recent development in the field of microbiology. For a long time, the mechanism by which isocitrate lyase-negative organisms could grow on substrates like acetate remained a puzzle. nih.gov

Pioneering work in the early 2000s by research groups including those of Georg Fuchs and Birgit Alber was instrumental in unraveling this metabolic route. pnas.orgpnas.org Through a combination of isotopic labeling studies, enzyme assays, and genetic analyses in organisms like Rhodobacter sphaeroides, they identified the novel intermediates and enzymes that constitute the pathway. pnas.orgpnas.org A key breakthrough was the identification of crotonyl-CoA carboxylase/reductase, the enzyme that catalyzes the formation of ethylmalonyl-CoA from crotonyl-CoA, CO2, and NADPH. pnas.org This unique biochemical reaction, the reductive carboxylation of an enoyl-thioester, had not been previously described in biology and served as a marker for the presence of the pathway. pnas.org

Subsequent research in other bacteria, such as Methylobacterium extorquens, confirmed the operation of the ethylmalonyl-CoA pathway and its connection to other central metabolic routes like the serine cycle for C1 assimilation. nih.govresearchgate.netpnas.org These studies utilized advanced techniques like 13C-metabolomics and high-resolution mass spectrometry to trace the flow of carbon through the pathway and identify the specific CoA thioester intermediates. researchgate.netpnas.org

Key Enzymes and Intermediates of the Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is characterized by a series of unique enzymatic steps and intermediates. The table below details the core reactions of this pathway.

| Enzyme | Substrate(s) | Product(s) |

| β-Ketothiolase | 2 Acetyl-CoA | Acetoacetyl-CoA + CoA |

| Acetoacetyl-CoA Reductase | Acetoacetyl-CoA + NADPH | 3-Hydroxybutyryl-CoA + NADP+ |

| Crotonase | 3-Hydroxybutyryl-CoA | Crotonyl-CoA + H2O |

| Crotonyl-CoA Carboxylase/Reductase | Crotonyl-CoA + CO2 + NADPH | (2S)-Ethylmalonyl-CoA + NADP+ |

| Ethylmalonyl-CoA/Methylmalonyl-CoA Epimerase | (2S)-Ethylmalonyl-CoA | (2R)-Ethylmalonyl-CoA |

| (2R)-Ethylmalonyl-CoA Mutase | (2R)-Ethylmalonyl-CoA | (2S)-Methylsuccinyl-CoA |

| (2S)-Methylsuccinyl-CoA Dehydrogenase | (2S)-Methylsuccinyl-CoA | Mesaconyl-CoA |

| Mesaconyl-CoA Hydratase | Mesaconyl-CoA + H2O | (2R,3S)-β-Methylmalyl-CoA |

| (3S)-Malyl-CoA/β-Methylmalyl-CoA Lyase | (2R,3S)-β-Methylmalyl-CoA | Glyoxylate + Propionyl-CoA |

| Propionyl-CoA Carboxylase | Propionyl-CoA + ATP + HCO3- | (S)-Methylmalonyl-CoA + ADP + Pi |

| Methylmalonyl-CoA Epimerase | (S)-Methylmalonyl-CoA | (R)-Methylmalonyl-CoA |

| Methylmalonyl-CoA Mutase | (R)-Methylmalonyl-CoA | Succinyl-CoA |

This table outlines the central enzymatic reactions of the ethylmalonyl-CoA pathway, highlighting the formation of Ethylmalonyl-CoA.

Research Findings on Pathway Regulation

Studies have shown that the enzymes of the ethylmalonyl-CoA pathway are tightly regulated in response to the available carbon source. For instance, in Rhodobacter sphaeroides, the activity of crotonyl-CoA carboxylase/reductase is significantly higher in cells grown on acetate compared to those grown on succinate (B1194679), indicating a transcriptional upregulation of the pathway when C2 assimilation is required. pnas.org Similarly, in Methylobacterium extorquens, proteomic analyses have revealed that the enzymes of the ethylmalonyl-CoA pathway are present at higher levels during growth on acetate compared to methanol (B129727). nih.gov

The following table presents specific activity data for key enzymes of the ethylmalonyl-CoA pathway in Methylobacterium extorquens grown on different carbon sources, illustrating the regulatory control of this metabolic route.

| Enzyme | Specific Activity (nmol min⁻¹ mg⁻¹ protein) |

| Methanol-grown | |

| β-Ketothiolase (PhaA) | 130 |

| Acetoacetyl-CoA Reductase (PhaB) | 80 |

| Crotonase (CroR) | 1200 |

| Crotonyl-CoA Carboxylase/Reductase (Ccr) | 15 |

| Ethylmalonyl-CoA/Methylmalonyl-CoA Epimerase (Epi) | 25 |

| (2R)-Ethylmalonyl-CoA Mutase (Ecm) | 5 |

| (2S)-Methylsuccinyl-CoA Dehydrogenase (Msd) | 8 |

| Mesaconyl-CoA Hydratase (Mcd) | 10 |

| (3S)-Malyl-CoA/β-Methylmalyl-CoA Lyase (Mcl1) | 30 |

Data adapted from scientific literature, showcasing the differential activity of ethylmalonyl-CoA pathway enzymes under various growth conditions. researchgate.net

属性

分子式 |

C26H42N7NaO19P3S+ |

|---|---|

分子量 |

904.6 g/mol |

IUPAC 名称 |

sodium;2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid |

InChI |

InChI=1S/C26H42N7O19P3S.Na/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33;/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43);/q;+1/t13?,14-,17-,18-,19+,23-;/m1./s1 |

InChI 键 |

WVPCWSGPRBWGFX-NDLPDMIRSA-N |

手性 SMILES |

CCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |

规范 SMILES |

CCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |

产品来源 |

United States |

Biochemical Mechanisms and Enzymology of the Ethylmalonyl Coenzyme a Pathway

Elucidation of Reaction Sequence Intermediates Involving Ethylmalonyl-Coenzyme A

The ethylmalonyl-CoA pathway involves a series of enzymatic reactions that sequentially modify the carbon skeleton, ultimately leading to the production of key metabolic precursors. The elucidation of this pathway has been a significant area of research, revealing a complex and elegant biochemical strategy for carbon assimilation. pnas.orgpnas.org

Condensation of Acetyl-Coenzyme A to Acetoacetyl-Coenzyme A

The initiation of the ethylmalonyl-CoA pathway involves the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. nih.govasm.org This reaction is catalyzed by the enzyme β-ketothiolase (PhaA). nih.govresearchgate.net This step is not unique to the ethylmalonyl-CoA pathway, as it is also the first step in the biosynthesis of poly-β-hydroxybutyrate (PHB), a common carbon storage polymer in bacteria. nih.gov

Enzyme: β-ketothiolase (PhaA) Reaction: 2 Acetyl-CoA ⇌ Acetoacetyl-CoA + CoA

This reversible reaction is a classic Claisen-type condensation, a fundamental reaction in biochemistry for the formation of carbon-carbon bonds. csun.edulibretexts.org

Conversion to Crotonyl-Coenzyme A

Following its formation, acetoacetyl-CoA is reduced to (R)-3-hydroxybutyryl-CoA by the enzyme acetoacetyl-CoA reductase (PhaB), an NADPH-dependent enzyme. nih.govresearchgate.net Subsequently, (R)-3-hydroxybutyryl-CoA is dehydrated to form crotonyl-CoA. In some organisms, this conversion is catalyzed by a bifunctional enzyme possessing both enoyl-CoA hydratase and 3-hydroxybutyryl-CoA dehydrogenase activities. nih.govebi.ac.uk

Enzymes:

Acetoacetyl-CoA reductase (PhaB)

Crotonase (enoyl-CoA hydratase)

Reaction Sequence:

Acetoacetyl-CoA + NADPH + H⁺ → (R)-3-Hydroxybutyryl-CoA + NADP⁺

(R)-3-Hydroxybutyryl-CoA ⇌ Crotonyl-CoA + H₂O

Reductive Carboxylation to Ethylmalonyl-Coenzyme A

A key and defining step of the ethylmalonyl-CoA pathway is the reductive carboxylation of crotonyl-CoA to yield (2S)-ethylmalonyl-CoA. pnas.orgpnas.org This unique biochemical reaction is catalyzed by crotonyl-CoA carboxylase/reductase (Ccr), an enzyme that utilizes NADPH as a reductant and CO₂ as the carboxylating agent. pnas.orgpnas.orgpnas.org This reaction is unprecedented in biology and serves as a marker for the presence of the ethylmalonyl-CoA pathway. pnas.orgpnas.org

The reaction proceeds with the transfer of a pro-(4R) hydrogen from NADPH to the re face of the C3 position of crotonyl-CoA. pnas.orgnih.gov Concurrently, a carboxyl group is incorporated at the C2 atom in an anti fashion, resulting in the (2S)-stereoisomer of ethylmalonyl-CoA. pnas.org

Enzyme: Crotonyl-CoA carboxylase/reductase (Ccr) Reaction: Crotonyl-CoA + CO₂ + NADPH → (2S)-Ethylmalonyl-CoA + NADP⁺ pnas.org

| Substrate | Apparent K_m Value |

| Crotonyl-CoA | 0.4 mM pnas.orgpnas.org |

| NADPH | 0.7 mM pnas.orgpnas.org |

| NaHCO₃ | 14 mM pnas.orgpnas.org |

Table 1: Michaelis-Menten Constants for Crotonyl-CoA Carboxylase/Reductase from Rhodobacter sphaeroides

Isomerization of Ethylmalonyl-Coenzyme A to Methylsuccinyl-Coenzyme A

The conversion of ethylmalonyl-CoA to methylsuccinyl-CoA is a critical carbon skeleton rearrangement within the pathway. researchgate.net This challenging transformation is catalyzed by the synergistic action of two enzymes: ethylmalonyl-CoA/methylmalonyl-CoA epimerase (Epi) and ethylmalonyl-CoA mutase (Ecm), a coenzyme B₁₂-dependent enzyme. researchgate.net The epimerase first converts (2S)-ethylmalonyl-CoA to its (2R) stereoisomer, which is the substrate for the mutase. The mutase then catalyzes the rearrangement of the carbon skeleton to form (2S)-methylsuccinyl-CoA. researchgate.net

Enzymes:

Ethylmalonyl-CoA/methylmalonyl-CoA epimerase (Epi)

Ethylmalonyl-CoA mutase (Ecm)

Reaction Sequence:

(2S)-Ethylmalonyl-CoA ⇌ (2R)-Ethylmalonyl-CoA

(2R)-Ethylmalonyl-CoA ⇌ (2S)-Methylsuccinyl-CoA

Hydration to Mesaconyl-Coenzyme A

The subsequent step involves the oxidation of (2S)-methylsuccinyl-CoA to mesaconyl-(C1)-CoA, a reaction catalyzed by (2S)-methylsuccinyl-CoA dehydrogenase. nih.gov This flavin adenine (B156593) dinucleotide (FAD)-containing enzyme is highly specific for its substrate. nih.gov Mesaconyl-CoA then undergoes hydration to form β-methylmalyl-CoA. nih.gov This reversible hydration/dehydration reaction is catalyzed by mesaconyl-CoA hydratase. nih.govnih.gov

Enzymes:

(2S)-Methylsuccinyl-CoA dehydrogenase

Mesaconyl-CoA hydratase

Reaction Sequence:

(2S)-Methylsuccinyl-CoA + FAD ⇌ Mesaconyl-(C1)-CoA + FADH₂

Mesaconyl-CoA + H₂O ⇌ β-Methylmalyl-CoA nih.gov

Cleavage to Propionyl-Coenzyme A and Glyoxylate (B1226380)

In the final step of this sequence, β-methylmalyl-CoA is cleaved to yield propionyl-CoA and glyoxylate. pnas.orgfrontiersin.org This reaction is catalyzed by β-methylmalyl-CoA lyase. nih.gov In some organisms, like Rhodobacter sphaeroides, a promiscuous enzyme, (3S)-malyl-CoA/β-methylmalyl-CoA lyase (Mcl1), can catalyze this cleavage as well as the condensation of acetyl-CoA and glyoxylate. nih.gov

Enzyme: β-Methylmalyl-CoA lyase or (3S)-Malyl-CoA/β-methylmalyl-CoA lyase (Mcl1) Reaction: β-Methylmalyl-CoA ⇌ Propionyl-CoA + Glyoxylate

The products of this cleavage, propionyl-CoA and glyoxylate, are then further metabolized. Propionyl-CoA can be carboxylated to succinyl-CoA, while glyoxylate can be condensed with another molecule of acetyl-CoA to form malate (B86768), thus feeding into central metabolism. pnas.orgfrontiersin.orgresearchgate.net

Subsequent Conversion of Propionyl-Coenzyme A to Succinyl-Coenzyme A and Malate Synthesis from Glyoxylate

The core ethylmalonyl-CoA pathway results in the production of two key molecules: propionyl-CoA and glyoxylate. pnas.orgnih.gov These intermediates are further metabolized to replenish central metabolic cycle intermediates.

The conversion of propionyl-CoA, a three-carbon thioester, into succinyl-CoA, a four-carbon intermediate of the tricarboxylic acid (TCA) cycle, is a critical anaplerotic sequence. nih.govnih.gov This transformation typically involves a series of enzymatic reactions. Initially, propionyl-CoA is carboxylated to form (S)-methylmalonyl-CoA. pathbank.org This molecule is then epimerized to its (R)-stereoisomer. pathbank.org Finally, the carbon skeleton is rearranged by methylmalonyl-CoA mutase to yield succinyl-CoA, which can then enter the TCA cycle. nih.govyoutube.com In some organisms, the epimerase involved in the ethylmalonyl-CoA pathway is promiscuous and also participates in the conversion of propionyl-CoA to succinyl-CoA. researchgate.net

Concurrently, the glyoxylate produced from the cleavage of β-methylmalyl-CoA is condensed with a second molecule of acetyl-CoA. pnas.org This reaction is catalyzed by malate synthase, yielding malate, a C4-dicarboxylic acid. nih.govpnas.orgwikipedia.org Malate can then be oxidized to oxaloacetate, another TCA cycle intermediate, thus completing the assimilation of two acetyl-CoA molecules into a C4 compound. pnas.org This process allows organisms to use substrates that are metabolized to acetyl-CoA as their sole carbon source. pnas.org

Characterization of Key Enzymes Catalyzing Ethylmalonyl-Coenzyme A Transformations

The ethylmalonyl-CoA pathway is defined by a set of unique enzymatic reactions. Among the most critical are the enzymes responsible for the formation and subsequent isomerization of ethylmalonyl-CoA itself.

Crotonyl-Coenzyme A Carboxylase/Reductase (CCR)

Crotonyl-CoA carboxylase/reductase (CCR) is the key enzyme of the ethylmalonyl-CoA pathway, catalyzing a novel reductive carboxylation reaction. pnas.org It is responsible for converting crotonyl-CoA to ethylmalonyl-CoA, a step that is unprecedented in biology outside of this pathway. pnas.orgnih.gov

The catalytic mechanism is a unique two-step process. First, the β-carbon of crotonyl-CoA receives a hydride from the cofactor NADPH. pnas.org Subsequently, the α-carbon is carboxylated. pnas.org Detailed stereochemical studies have shown that the pro-(4R) hydrogen of NADPH is transferred to the re face of the C3 position of crotonyl-CoA. researchgate.netnih.gov The carboxylation then occurs with the incorporation of CO₂ in an anti fashion at the C2 atom, resulting in the (2S)-stereoisomer of ethylmalonyl-CoA. pnas.org

The reaction is dependent on the cofactors NADPH and CO₂. pnas.org It is not dependent on ATP or biotin, which distinguishes it from many other carboxylation reactions. nih.gov In the absence of CO₂, CCR can catalyze a simple reduction of crotonyl-CoA to butyryl-CoA, albeit at a much lower rate (about 10% of the maximal carboxylation activity), indicating that the reductive carboxylation is the physiologically relevant reaction. pnas.org

| Parameter | Value | Reference |

|---|---|---|

| Substrates | Crotonyl-CoA, NADPH, CO₂ | pnas.org |

| Products | (2S)-Ethylmalonyl-CoA, NADP⁺ | wikipedia.org |

| Alternative Substrate | Acryloyl-CoA (yields methylmalonyl-CoA) | pnas.org |

| Apparent Km for Crotonyl-CoA | 0.4 mM | pnas.org |

| Apparent Km for NADPH | 0.7 mM | pnas.org |

| Apparent Km for NaHCO₃ | 14 mM | pnas.org |

| Reactive Carbon Species | CO₂ (not bicarbonate) | pnas.org |

The expression of the gene encoding CCR (ccr) is often tightly regulated and linked to the metabolic state of the cell. In many bacteria, the ccr gene is located within a putative operon, referred to as the "emc operon," which contains other core genes of the ethylmalonyl-CoA pathway. nih.gov

In Streptomyces tsukubaensis, which produces the immunosuppressant FK506, two ccr homologues have been identified: ccr1, located in the emc operon, and allR, located in the FK506 biosynthetic gene cluster. nih.govmendeley.com Studies have shown a clear separation of their functional roles. The expression of ccr1 is induced when the organism is grown on acetate (B1210297) as the sole carbon source, confirming its primary role in the EMC pathway for acetate assimilation. nih.govresearchgate.net In contrast, allR is involved in secondary metabolism, providing the extender unit for FK506 biosynthesis. nih.gov This differential regulation ensures that the primary and secondary metabolic pathways are appropriately controlled. nih.govresearchgate.net Overexpression experiments have shown that ccr1 can contribute to the biosynthesis of related compounds but cannot be functionally replaced by allR for growth on acetate. mendeley.com Similarly, in plants, different members of the CCR gene family show distinct expression patterns related to developmental stages and stress responses. mdpi.com

Ethylmalonyl-Coenzyme A Mutase (Ecm)

Ethylmalonyl-CoA mutase (Ecm) is another central enzyme in the pathway, responsible for a complex carbon skeleton rearrangement. researchgate.netnih.gov It catalyzes the conversion of (2R)-ethylmalonyl-CoA to (2S)-methylsuccinyl-CoA. nih.gov

Ecm belongs to the family of coenzyme B₁₂ (adenosylcobalamin, AdoCbl)-dependent acyl-CoA mutases. nih.gov These enzymes utilize a radical-based mechanism to catalyze reversible 1,2-rearrangements of carbon-containing groups. nih.govebi.ac.uk The catalytic cycle begins with the homolytic cleavage of the cobalt-carbon bond in the AdoCbl cofactor, generating a highly reactive 5'-deoxyadenosyl radical and a Co(II) species. ebi.ac.uk

This radical then abstracts a hydrogen atom from the substrate, (2R)-ethylmalonyl-CoA, creating a substrate radical. This is followed by the intramolecular rearrangement of the carbon skeleton, where the thioester group migrates, transforming the ethylmalonyl-CoA radical into a methylsuccinyl-CoA radical intermediate. Finally, the product radical re-abstracts a hydrogen atom from the 5'-deoxyadenosine (B1664650) to form the final product, (2S)-methylsuccinyl-CoA, and regenerate the 5'-deoxyadenosyl radical, which can then recombine with the Co(II) to reform the active cofactor.

The activity of Ecm is strictly dependent on the presence of adenosylcobalamin. nih.gov In Methylobacterium extorquens AM1, Ecm has been identified as a metabolic control point. nih.gov When the organism switches to a substrate that requires the EMC pathway, a lag in growth is observed, which correlates with the time needed to increase Ecm activity to a sufficient level. nih.gov This highlights the enzyme's crucial regulatory role in managing carbon flux through the pathway. nih.gov Sequence analysis has revealed that Ecm defines a new subfamily of AdoCbl-dependent acyl-CoA mutases, distinct from methylmalonyl-CoA mutase and isobutyryl-CoA mutase. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Enzyme Class | Coenzyme B₁₂-dependent acyl-CoA mutase | nih.gov |

| Substrate | (2R)-Ethylmalonyl-CoA | nih.gov |

| Product | (2S)-Methylsuccinyl-CoA | nih.gov |

| Cofactor | Adenosylcobalamin (AdoCbl) | nih.govnih.gov |

| Catalytic Mechanism | Radical-based carbon skeleton rearrangement | nih.govebi.ac.uk |

| Substrate Specificity | Highly specific for ethylmalonyl-CoA | nih.gov |

| Regulatory Role | Acts as a metabolic control point in the EMC pathway | nih.gov |

Regulatory Roles of Ecm Activity within the Pathway

Ethylmalonyl-CoA mutase (Ecm) is a coenzyme B12-dependent enzyme that catalyzes the reversible carbon skeleton rearrangement of (2S)-ethylmalonyl-CoA to (2S)-methylsuccinyl-CoA. researchgate.netresearchgate.netnih.gov This reaction is a critical step, linking the initial carboxylation segment of the pathway with the subsequent oxidative and cleavage stages. researchgate.net Research has identified Ecm as a significant metabolic control point within the ethylmalonyl-CoA pathway. nih.govnih.gov

Studies on Methylobacterium extorquens AM1 have shown that the regulation of Ecm is crucial for maintaining metabolic balance, especially during transitions between different carbon sources. nih.govnih.gov When shifting from a substrate like succinate (B1194679) to one that feeds directly into the ethylmalonyl-CoA pathway (e.g., ethylamine), a temporary accumulation of upstream metabolites, such as the ethylmalonyl-CoA degradation product butyryl-CoA, can occur. nih.govnih.gov This indicates a metabolic bottleneck.

The resolution of this imbalance coincides with an increase in Ecm activity, which appears to be controlled at the level of gene transcription. nih.gov Transcript levels for the ecm gene are upregulated, leading to increased enzyme synthesis sufficient to handle the incoming carbon flux. nih.govnih.gov This transcriptional regulation prevents the prolonged accumulation of ethylmalonyl-CoA and allows for the resumption of steady-state growth. nih.gov Overexpression of the ecm gene has been shown to prevent this accumulation and reduce the lag in growth during such metabolic shifts, confirming its role as a rate-limiting and regulated step in the pathway. nih.govnih.gov

In contrast to its associated epimerase, Ecm exhibits high substrate specificity for ethylmalonyl-CoA, with very low activity towards methylmalonyl-CoA. researchgate.netnih.gov This specificity ensures the correct flow of metabolites through this complex pathway.

Ethylmalonyl-Coenzyme A/Methylmalonyl-Coenzyme A Epimerase (Epi)

The conversion of ethylmalonyl-CoA to methylsuccinyl-CoA is a challenging carbon skeleton rearrangement that requires the combined action of Ecm and an epimerase. researchgate.netresearchgate.net Ethylmalonyl-CoA/methylmalonyl-CoA epimerase (Epi) is the enzyme responsible for catalyzing the stereochemical conversion of (2R)-ethylmalonyl-CoA to its (2S)-isomer, which is the substrate for Ecm.

Other Essential Enzymatic Components of the Pathway

The complete ethylmalonyl-CoA pathway relies on a cohort of enzymes working in concert to convert two molecules of acetyl-CoA into glyoxylate and succinyl-CoA. nih.gov The initial sequence of reactions builds the characteristic intermediate, ethylmalonyl-CoA.

The entry point into the pathway involves the condensation of two acetyl-CoA molecules. This Claisen condensation reaction is catalyzed by β-ketothiolase (PhaA), yielding one molecule of acetoacetyl-CoA. researchgate.net This enzyme initiates the carbon-carbon bond formation that is fundamental to the pathway's function of building larger molecules from C2 units.

Following its formation, acetoacetyl-CoA is reduced to (R)-3-hydroxybutyryl-CoA. This reaction is catalyzed by acetoacetyl-CoA reductase (PhaB), an NADPH-dependent oxidoreductase. researchgate.net This step introduces a hydroxyl group and sets the stereochemistry for the subsequent dehydration reaction.

The enzyme crotonase (CroR), specifically a 3-hydroxybutyryl-CoA dehydratase, catalyzes the next step: the reversible dehydration of (R)-3-hydroxybutyryl-CoA to produce crotonyl-CoA and water. researchgate.netwikipedia.org This enoyl-CoA hydratase (EC 4.2.1.55) creates the α,β-unsaturated thioester, crotonyl-CoA, which is the substrate for the pathway's key carboxylation step. wikipedia.orgfrontiersin.org While the hydration of crotonyl-CoA is part of various metabolic routes, its dehydration to form crotonyl-CoA is a crucial link in the ethylmalonyl-CoA pathway. asm.orgasm.org

After the formation of (2S)-methylsuccinyl-CoA by the action of Epi and Ecm, the final stages of the central pathway involve its oxidation. (2S)-Methylsuccinyl-CoA dehydrogenase (Msd) is a flavin adenine dinucleotide (FAD)-containing enzyme that catalyzes the oxidation of (2S)-methylsuccinyl-CoA to mesaconyl-(C1)-CoA. researchgate.net This reaction is a key oxidative step that introduces a double bond, preparing the molecule for subsequent hydration and cleavage. The enzyme is highly specific for its substrate, which distinguishes it from other acyl-CoA dehydrogenases. researchgate.net

Enzyme Summary Table

| Enzyme Name | Abbreviation | EC Number | Reaction Catalyzed |

| β-Ketothiolase | PhaA | 2.3.1.9 | 2 Acetyl-CoA ⇌ Acetoacetyl-CoA + CoA |

| Acetoacetyl-Coenzyme A Reductase | PhaB | 1.1.1.36 | Acetoacetyl-CoA + NADPH + H⁺ ⇌ (R)-3-Hydroxybutyryl-CoA + NADP⁺ |

| Crotonase | CroR | 4.2.1.55 | (R)-3-Hydroxybutyryl-CoA ⇌ Crotonyl-CoA + H₂O |

| Ethylmalonyl-Coenzyme A/Methylmalonyl-Coenzyme A Epimerase | Epi | 5.1.99.1 | (R)-Methylmalonyl-CoA ⇌ (S)-Methylmalonyl-CoA |

| Ethylmalonyl-Coenzyme A Mutase | Ecm | 5.4.99.2 | (2S)-Ethylmalonyl-CoA ⇌ (2S)-Methylsuccinyl-CoA |

| Methylsuccinyl-Coenzyme A Dehydrogenase | Msd | 1.3.8.12 | (2S)-Methylsuccinyl-CoA + ETF ⇌ Mesaconyl-(C1)-CoA + Reduced ETF |

Mesaconyl-Coenzyme A Hydratase (Mcd)

Mesaconyl-CoA hydratase (Mcd), a member of the enoyl-CoA hydratase/isomerase superfamily, catalyzes the reversible hydration of mesaconyl-CoA to form β-methylmalyl-CoA. nih.govnih.gov This reaction is a pivotal step in the ethylmalonyl-CoA pathway, linking the C5 dicarboxylic acid intermediate, mesaconyl-CoA, to the subsequent cleavage reaction. nih.gov In the context of acetate assimilation, the hydration of mesaconyl-CoA is the physiologically relevant direction. nih.gov

Biochemical Reaction and Mechanism

The reaction catalyzed by Mcd is the stereospecific addition of a water molecule across the double bond of mesaconyl-CoA. The product of this hydration is specifically the erythro isomer of β-methylmalyl-CoA. nih.gov The enzyme belongs to the family of (R)-specific enoyl-CoA hydratases. nih.gov

The crystal structure of mesaconyl-CoA hydratase from Methylorubrum extorquens CM4 has been determined, providing insights into its catalytic mechanism. uniprot.orgfrontiersin.org The enzyme functions as a trimer and belongs to the MaoC-like dehydratase domain superfamily. uniprot.orgfrontiersin.org The active site architecture suggests a concerted mechanism where specific amino acid residues, likely asparagine and histidine, activate a water molecule for the hydration/dehydration reaction. frontiersin.org

Research Findings and Enzymatic Properties

Mcd has been characterized from various bacteria, including Chloroflexus aurantiacus and Rhodobacter sphaeroides. nih.gov The recombinant enzymes from both organisms are homodimers with a native molecular mass of approximately 80 kDa. nih.gov The enzyme from Haloarcula hispanica shows a preference for mesaconyl-C1-CoA over mesaconyl-C4-CoA, indicating substrate specificity. nih.gov Inactivation of the gene encoding Mcd in R. sphaeroides results in an inability to grow on acetate, a phenotype that can be rescued by the addition of glyoxylate, confirming the enzyme's essential role in the pathway. nih.gov

Table 1: Properties of Mesaconyl-Coenzyme A Hydratase (Mcd)

| Property | Chloroflexus aurantiacus | Rhodobacter sphaeroides | Methylorubrum extorquens CM4 |

|---|---|---|---|

| Native Molecular Mass | ~80 kDa (Homodimer) | ~80 kDa (Homodimer) | Trimer |

| Subunit Molecular Mass | ~40 kDa | ~40 kDa | Not specified |

| Optimal pH | 7.5 | 7.5 | Not specified |

| Specific Activity | 1,300 µmol min⁻¹ mg⁻¹ (at 55°C) | 1,400 µmol min⁻¹ mg⁻¹ (at 30°C) | Not specified |

Malyl-Coenzyme A/β-Methylmalyl-Coenzyme A Lyase (Mcl1)

Following the formation of β-methylmalyl-CoA, the subsequent and final step of this segment of the ethylmalonyl-CoA pathway is catalyzed by Malyl-CoA/β-Methylmalyl-CoA Lyase (Mcl1). This enzyme is a promiscuous carbon-carbon bond lyase that performs a crucial cleavage reaction, yielding two key intermediates. researchgate.netnih.gov

Biochemical Reaction and Mechanism

Mcl1 catalyzes the reversible cleavage of (2R,3S)-β-methylmalyl-CoA into glyoxylate and propionyl-CoA. researchgate.net This is a Claisen condensation-type reaction in reverse. The enzyme's promiscuity is a key feature, as it can also catalyze the condensation of acetyl-CoA and glyoxylate to form (S)-malyl-CoA, a reaction that links the ethylmalonyl-CoA pathway to other central metabolic routes. nih.govresearchgate.net The enzyme from Rhodobacter capsulatus is stimulated by divalent metal ions, with a preference for Mn²⁺, and is inhibited by EDTA. researchgate.net

Research Findings and Enzymatic Properties

Mcl1 from Rhodobacter sphaeroides has been extensively studied. It is a homohexamer with a native molecular mass of approximately 200 kDa. nih.gov The enzyme exhibits Michaelis-Menten kinetics for its substrates. researchgate.net Genetic studies in R. capsulatus have shown that a knockout of the mcl1 gene leads to the loss of the ability to grow on acetate, underscoring its essentiality in the ethylmalonyl-CoA pathway. researchgate.net The enzyme from Chloroflexus aurantiacus is noted to be inhibited by oxalate (B1200264) and has an optimal temperature of 70°C and an optimal pH of 7.1. researchgate.net

**Table 2: Kinetic Parameters of Malyl-CoA/β-Methylmalyl-CoA Lyase (Mcl1) from *Rhodobacter sphaeroides***

| Reaction | Substrate | Apparent K_m (mM) | Specific Activity (U/mg) |

|---|---|---|---|

| Cleavage | (S)-Malyl-CoA | 0.04 | 10 |

| Cleavage | β-Methylmalyl-CoA | 0.01 | 4.5 |

| Condensation | Acetyl-CoA | 0.1 | 8.0 |

| Condensation | Glyoxylate | 3.1 | 8.0 |

| Condensation | Propionyl-CoA | 0.2 | 1.5 |

Data sourced from Erb et al. (2010). nih.gov

Physiological and Metabolic Integration of Ethylmalonyl Coenzyme a Pathways

Role in Carbon Assimilation Strategies

The ethylmalonyl-CoA pathway provides an alternative route for the assimilation of acetyl-CoA, a central metabolite derived from the breakdown of numerous substrates, including fatty acids, alcohols, and acetate (B1210297). nih.gov This pathway is particularly significant in microorganisms that cannot utilize the glyoxylate (B1226380) cycle.

Acetyl-Coenzyme A Assimilation in Isocitrate Lyase-Negative Microorganisms

Many bacteria lack isocitrate lyase, the key enzyme of the glyoxylate cycle, which is essential for growth on C2 compounds like acetate. nih.govnih.gov In these isocitrate lyase-negative (ICL-) organisms, such as Rhodobacter sphaeroides and Methylobacterium extorquens, the ethylmalonyl-CoA pathway serves as the primary mechanism for converting acetyl-CoA into essential cellular building blocks. nih.govbritannica.comasm.org

The pathway initiates with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. asm.org Through a series of reactions, this is converted to crotonyl-CoA, which is then carboxylated to yield ethylmalonyl-CoA. nih.govasm.org This series of conversions effectively channels carbon from C2 units into central metabolism, allowing for the synthesis of larger, more complex molecules necessary for growth.

Glyoxylate Regeneration Mechanisms via the Ethylmalonyl-Coenzyme A Pathway

A key function of the ethylmalonyl-CoA pathway is the regeneration of glyoxylate. nih.gov In this pathway, ethylmalonyl-CoA is further metabolized to methylsuccinyl-CoA, mesaconyl-CoA, and ultimately 3-methylmalyl-CoA. asm.orgnih.gov The cleavage of 3-methylmalyl-CoA yields glyoxylate and propionyl-CoA. asm.org The regenerated glyoxylate can then condense with another molecule of acetyl-CoA to form malate (B86768), a C4 compound that replenishes the cell's pool of metabolic intermediates. nih.gov This process is vital for sustaining central metabolic cycles.

Recent studies using 13C labeling have demonstrated that in methylotrophs like M. extorquens AM1, the ethylmalonyl-CoA pathway is the primary route for glyoxylate regeneration during growth on one-carbon (C1) compounds. pnas.org This finding highlights the pathway's versatility and central role in linking C1 and C2 metabolism.

Interconnections with Core Metabolic Cycles

The ethylmalonyl-CoA pathway is not an isolated metabolic route but is intricately linked with other fundamental metabolic cycles, ensuring a coordinated flow of carbon and energy throughout the cell.

Serine Cycle Interplay in Methylotrophic Metabolism

In methylotrophic bacteria that utilize the serine cycle for C1 assimilation, the ethylmalonyl-CoA pathway is essential for regenerating the cycle's primary carbon acceptor, glyoxylate. nih.govnih.gov During methylotrophic growth, acetyl-CoA is produced as a result of carbon fixation. The ethylmalonyl-CoA pathway converts this acetyl-CoA into glyoxylate, thereby completing the serine cycle. nih.gov This integration allows for the continuous assimilation of C1 compounds like methanol (B129727). nih.govnih.gov Isotopic labeling experiments have confirmed that the ethylmalonyl-CoA pathway is the operative mechanism for glyoxylate regeneration in these organisms. pnas.org

Tricarboxylic Acid (TCA) Cycle Flux Partitioning and Ethylmalonyl-Coenzyme A Pathway Contributions

The tricarboxylic acid (TCA) cycle is the central hub of cellular respiration, responsible for the complete oxidation of acetyl-CoA to generate energy. wikipedia.orgcreative-proteomics.com In organisms possessing the ethylmalonyl-CoA pathway, there is a distinct partitioning of metabolic flux between the TCA cycle and the ethylmalonyl-CoA pathway. nih.gov While the TCA cycle is primarily used for the oxidation of acetyl-CoA to produce ATP, the ethylmalonyl-CoA pathway is dedicated to the assimilation of acetyl-CoA for biosynthesis. nih.gov

Metabolic flux analysis in M. extorquens has shown that during growth on acetate, acetyl-CoA oxidation occurs predominantly through the TCA cycle, whereas assimilation proceeds via the ethylmalonyl-CoA pathway. nih.gov This partitioning ensures that the cell can efficiently balance its energy needs with the demands for biosynthetic precursors. The succinyl-CoA produced by the ethylmalonyl-CoA pathway can directly enter the TCA cycle, further integrating the two pathways. researchgate.net

Polyhydroxybutyrate (B1163853) (PHB) Biosynthesis Pathway Overlap

Polyhydroxybutyrate (PHB) is a common intracellular storage polymer synthesized by many bacteria. The biosynthesis of PHB typically starts with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by β-ketothiolase. nih.govigem.org This initial step is identical to the first step of the ethylmalonyl-CoA pathway. asm.orgnih.gov

This overlap creates a direct link between carbon assimilation and energy storage. In some bacteria, the intermediates of the ethylmalonyl-CoA pathway can be channeled towards the synthesis of other polyhydroxyalkanoates (PHAs), such as poly-β-hydroxyvalerate (PHV). nih.gov For instance, the propionyl-CoA generated by the ethylmalonyl-CoA pathway is a key precursor for PHV synthesis. nih.gov This connection highlights the metabolic flexibility conferred by the ethylmalonyl-CoA pathway, allowing organisms to divert carbon flux towards storage compounds under specific environmental conditions.

| Pathway | Key Function | Interconnection with Ethylmalonyl-CoA Pathway |

| Serine Cycle | Assimilation of one-carbon (C1) compounds. | The ethylmalonyl-CoA pathway regenerates glyoxylate, the primary carbon acceptor of the serine cycle. nih.govnih.gov |

| Tricarboxylic Acid (TCA) Cycle | Complete oxidation of acetyl-CoA for energy production. wikipedia.org | The ethylmalonyl-CoA pathway provides an alternative route for acetyl-CoA assimilation, and its product, succinyl-CoA, can enter the TCA cycle. nih.govresearchgate.net |

| Polyhydroxybutyrate (PHB) Biosynthesis | Synthesis of a carbon and energy storage polymer. | The initial step of both pathways is the condensation of two acetyl-CoA molecules to acetoacetyl-CoA. asm.orgnih.gov The ethylmalonyl-CoA pathway can also provide precursors for other PHAs. nih.gov |

Adaptation to Diverse Carbon Substrates

The ethylmalonyl-coenzyme A (EMC) pathway is a central metabolic route in many microorganisms, enabling them to assimilate a variety of carbon compounds that are metabolized to acetyl-CoA. This pathway is particularly crucial for organisms that lack the glyoxylate cycle, providing an alternative for growth on C1 and C2 substrates. Its metabolic flexibility allows for the integration of various carbon sources into central metabolism, highlighting its significance in microbial carbon cycling.

One-Carbon (C1) Compound Metabolism

In methylotrophic bacteria such as Methylobacterium extorquens AM1, which utilize one-carbon compounds like methanol, the EMC pathway is essential for the regeneration of glyoxylate, a key intermediate in the serine cycle. nih.govpnas.org The serine cycle is the primary pathway for the assimilation of C1 units, but it requires a continuous supply of glyoxylate to function. pnas.org The EMC pathway fulfills this role by converting acetyl-CoA, which is formed from the assimilated C1 units, into glyoxylate. pnas.orgnih.gov

The process begins with the oxidation of methanol to formaldehyde (B43269), which then enters the serine cycle. Through a series of reactions, two molecules of formaldehyde and one molecule of CO2 are converted to one molecule of phosphoglycerate, which can then be used for biosynthesis. To regenerate the initial acceptor molecule of the serine cycle, a portion of the carbon flux is directed towards the formation of acetyl-CoA. This acetyl-CoA enters the EMC pathway.

Studies using 13C-labeling have elucidated the flow of carbon through this integrated system. pnas.orgnih.gov When M. extorquens AM1 is grown on [13C]methanol, the label is incorporated into the intermediates of the EMC pathway, confirming its active role in C1 metabolism. pnas.org These labeling experiments have demonstrated that the EMC pathway is the primary route for glyoxylate regeneration during methylotrophic growth in these organisms. pnas.orgnih.gov

The integration of the EMC pathway with the serine cycle is a highly efficient system for C1 assimilation. It allows for a net carboxylation, which is more carbon-efficient compared to other proposed pathways. pnas.org This metabolic strategy is crucial for the survival and growth of methylotrophs in environments where C1 compounds are the sole source of carbon and energy.

Two-Carbon (C2) Compound Metabolism

The EMC pathway is also central to the metabolism of two-carbon (C2) compounds, such as acetate, in many bacteria that lack a functional glyoxylate cycle, including Rhodobacter sphaeroides and Methylobacterium extorquens. nih.govnih.gov When these organisms are grown on C2 substrates, acetyl-CoA is the primary entry point into central metabolism. The EMC pathway provides the necessary anaplerotic sequence to replenish TCA cycle intermediates and to produce precursors for biosynthesis.

During growth on acetate, acetyl-CoA is assimilated via the EMC pathway to produce glyoxylate and succinyl-CoA. nih.gov The glyoxylate can then condense with another molecule of acetyl-CoA to form malate, a key intermediate of the TCA cycle. nih.gov This effectively bypasses the decarboxylation steps of the TCA cycle that would otherwise lead to the loss of the assimilated carbon as CO2.

Metabolic flux analysis using 13C-labeled acetate in M. extorquens AM1 has shown a clear division of acetyl-CoA utilization. nih.gov A portion of the acetyl-CoA is directed towards the TCA cycle for energy production through oxidation, while the remainder is assimilated via the EMC pathway. nih.gov This dual role highlights the tight coordination between catabolic and anabolic processes.

The specific activities of the EMC pathway enzymes are regulated in response to the available carbon source. As shown in the table below, the activities of these enzymes are generally higher during growth on acetate compared to growth on succinate (B1194679), a four-carbon compound that can directly enter the TCA cycle. researchgate.net This indicates a transcriptional upregulation of the EMC pathway genes when the cell relies on C2 compounds for growth.

| Enzyme | Methanol-grown (nmol min-1 mg-1 protein) | Acetate-grown (nmol min-1 mg-1 protein) | Succinate-grown (nmol min-1 mg-1 protein) |

|---|---|---|---|

| β-ketothiolase (PhaA) | Data not available | ~400 | ~100 |

| Acetoacetyl-CoA reductase (PhaB) | Data not available | ~250 | ~50 |

| Crotonase (CroR) | Data not available | ~3000 | ~1000 |

| Crotonyl-CoA carboxylase/reductase (Ccr) | ~25 | ~50 | ~10 |

| Ethylmalonyl-CoA/methylmalonyl-CoA epimerase (Epi) | Data not available | Data not available | Data not available |

| Ethylmalonyl-CoA mutase (Ecm) | ~15 | ~30 | ~5 |

| Methylsuccinyl-CoA dehydrogenase (Msd) | ~20 | ~40 | ~8 |

| Mesaconyl-CoA hydratase (Mcd) | Data not available | Data not available | Data not available |

| Malyl-CoA/β-methylmalyl-CoA lyase (Mcl1) | ~100 | ~150 | ~50 |

The operation of the EMC pathway during growth on C2 compounds is a key metabolic adaptation that allows these organisms to thrive in diverse environments.

Multi-Carbon Substrate Utilization Dynamics

The metabolic flexibility conferred by the EMC pathway extends to the utilization of more complex, multi-carbon substrates. In many instances, the breakdown of these larger molecules ultimately yields acetyl-CoA, which can then be funneled into the EMC pathway for assimilation.

A notable example of the EMC pathway's role in multi-carbon metabolism is its involvement in the synthesis of polyhydroxyalkanoates (PHAs), which are intracellular carbon and energy storage polymers. Specifically, the synthesis of poly-β-hydroxyvalerate (PHV), a copolymer of PHAs, requires the precursor propionyl-CoA. nih.gov

In some bacteria, such as the glycogen (B147801) accumulating organism Candidatus Contendobacter, the EMC pathway has been identified as a crucial route for the synthesis of propionyl-CoA from acetyl-CoA. nih.gov This is particularly significant as it provides an alternative to the more commonly known succinate-propionate pathway for propionyl-CoA production. nih.gov The propionyl-CoA, along with acetyl-CoA, is then used to synthesize the PHV monomer.

Metagenomic studies have revealed that the key genes encoding the enzymes of the EMC pathway are present and expressed in these organisms during the accumulation of PHV. nih.gov This indicates that the EMC pathway is actively supplying the necessary building blocks for the synthesis of this storage compound.

The dynamics of the EMC pathway in response to different carbon sources are also evident from isotopic labeling studies. The flow of carbon through the pathway can be tracked to understand how different substrates are partitioned between energy generation and biosynthesis.

| Metabolic Step | Key Intermediate | Role in Multi-Carbon Metabolism |

|---|---|---|

| Condensation of 2x Acetyl-CoA | Acetoacetyl-CoA | Entry point for C2 units into the pathway. |

| Reduction and Dehydration | Crotonyl-CoA | Precursor for the key carboxylation step. |

| Reductive Carboxylation | Ethylmalonyl-CoA | The defining intermediate of the pathway. |

| Isomerization | Methylsuccinyl-CoA | Prepares the molecule for cleavage. |

| Cleavage | Glyoxylate + Propionyl-CoA | Provides precursors for the TCA cycle and biosynthesis (e.g., PHV). |

The ability of the EMC pathway to integrate the metabolism of diverse carbon substrates, from simple C1 compounds to more complex molecules that are broken down into C2 units, underscores its central role in the metabolic adaptability of a wide range of microorganisms.

Regulation and Control of Ethylmalonyl Coenzyme a Metabolism

Transcriptional and Gene Expression Regulation of Pathway Components

The expression of genes encoding the enzymes of the ethylmalonyl-CoA pathway is tightly controlled to ensure their production only when required, such as during growth on substrates like methanol (B129727) or acetate (B1210297). asm.org This regulation involves specific transcriptional factors and, in some organisms, larger-scale genomic adaptations.

In the model methylotroph Methylobacterium extorquens AM1, a key transcriptional regulator of the EMC pathway has been identified as CcrR. asm.orgnih.gov CcrR belongs to the TetR family of transcriptional regulators and functions as an activator for the expression of crotonyl-CoA carboxylase/reductase (Ccr), a pivotal enzyme in the pathway. asm.orgnih.gov

Studies have shown that a ccrR null mutant of M. extorquens exhibits impaired growth on C1 (methanol) and C2 (ethylamine) compounds, which directly correlates with reduced Ccr activity. asm.orgnih.gov Promoter fusion assays have demonstrated that the activity of the promoter for the ccr gene is reduced by as much as 50% in the absence of a functional ccrR gene. asm.orgnih.gov CcrR exerts its regulatory effect by directly binding to a specific palindromic DNA sequence located upstream of the promoter for the katA-ccr operon. asm.orgnih.gov Mutations within this binding site eliminate the ability of CcrR to bind to the DNA, confirming its direct regulatory role. asm.orgnih.gov However, research indicates that CcrR does not regulate the expression of other known genes in the ethylmalonyl-CoA pathway, suggesting the existence of additional, yet-to-be-identified transcriptional regulators that control the complete pathway. asm.orgnih.gov

A remarkable regulatory strategy observed in the purple nonsulfur bacterium Rhodospirillum rubrum involves the duplication and amplification of a large genomic region to enhance acetate assimilation via the ethylmalonyl-CoA pathway. nih.gov This phenomenon, more commonly associated with antibiotic resistance, serves as a mechanism for long-term adaptation to specific carbon sources. nih.gov

When Rs. rubrum is cultivated with acetate, it initially displays a characteristic lag phase in growth. nih.gov However, over time, a reversible adaptation occurs, leading to a significant decrease in this lag phase. nih.gov Genomic and proteomic analyses have revealed that this adaptation is linked to the reversible amplification and subsequent overexpression of a 60-kb fragment of the genome. nih.gov This amplified region contains genes for key enzymes of the ethylmalonyl-CoA pathway, including the critical crotonyl-CoA carboxylase/reductase. nih.govasm.org This genetic plasticity allows the organism to dynamically increase the dosage of essential pathway genes, thereby boosting its metabolic capacity for acetate assimilation and maintaining redox balance. nih.gov

Enzyme Activity Modulation and Identification of Metabolic Control Points

Beyond transcriptional control, the activity of individual enzymes within the ethylmalonyl-CoA pathway is modulated to control metabolic flux. Identifying the specific enzymes that serve as control points is crucial for understanding how the pathway is regulated in response to changing environmental conditions. nih.gov

In M. extorquens AM1, ethylmalonyl-CoA mutase (Ecm) has been identified as a key metabolic control point within the EMC pathway. nih.gov This was demonstrated in substrate switchover experiments where cells were shifted to a growth medium that necessitates high flux through the pathway. nih.gov Following the switch, a temporary accumulation of the substrate ethylmalonyl-CoA was observed, which correlated with a lag in growth. nih.gov Growth resumed as the levels of Ecm enzyme activity increased, leading to a decrease in the accumulated ethylmalonyl-CoA. nih.gov Further experiments showed that overexpressing the ecm gene prevented the accumulation of ethylmalonyl-CoA and allowed for a quicker resumption of growth at a higher rate. nih.gov These findings collectively establish that the level and activity of Ecm are a rate-limiting step and a crucial point of regulation in the pathway. nih.gov

The specific activities of various enzymes in the EMC pathway are also regulated based on the available carbon source, as shown in M. extorquens.

| Enzyme | Methanol Grown (nmol min⁻¹ mg⁻¹ protein) | Acetate Grown (nmol min⁻¹ mg⁻¹ protein) | Succinate (B1194679) Grown (nmol min⁻¹ mg⁻¹ protein) |

|---|---|---|---|

| PhaA (β-ketothiolase) | 150 | 180 | 100 |

| PhaB (acetoacetyl-CoA reductase) | 250 | 300 | 150 |

| Ccr (crotonyl-CoA carboxylase/reductase) | 80 | 60 | 10 |

| Ecm (ethylmalonyl-CoA mutase) | 50 | 40 | 5 |

| Mcl1 (malyl-CoA/β-methylmalyl-CoA lyase) | 120 | 30 | 20 |

This table presents data on the specific activity of key enzymes in the ethylmalonyl-CoA pathway when Methylobacterium extorquens AM1 is grown on different carbon sources. Data sourced from ResearchGate. researchgate.net

Role in Redox Homeostasis and Inorganic Carbon Fixation

The ethylmalonyl-CoA pathway plays a dual role in cellular metabolism, contributing not only to the assimilation of carbon from organic compounds but also to the fixation of inorganic carbon (CO₂) and the maintenance of cellular redox balance. nih.govnih.gov This pathway provides a route for CO₂ fixation that is distinct from other well-known cycles like the Calvin cycle. pnas.orgresearchgate.net

In organisms like Rhodobacter sphaeroides, the EMC pathway is essential for growth on acetate, and the two carboxylation steps within the pathway utilize CO₂ that can be derived from the oxidation of acetyl-CoA. pnas.org In the photoheterotrophic marine bacterium Dinoroseobacter shibae, growth in the light leads to a reduced flux through the tricarboxylic acid (TCA) cycle and an enhanced flux through the EMC pathway, which facilitates the assimilation of CO₂. nih.gov This adaptation is believed to be a response to a surplus of reducing potential (e.g., NADPH) generated during photosynthesis. nih.gov

Isotopic labeling experiments using ¹³CO₂ have confirmed direct carbon fixation into the intermediates of the EMC pathway in D. shibae.

| CoA Thioester Intermediate | ¹³C-Incorporation from CO₂ (%) |

|---|---|

| Crotonyl-CoA | ~2 |

| Ethylmalonyl-CoA | ~12 |

| Methylsuccinyl-CoA | ~12 |

| Mesaconyl-CoA | ~12 |

| Erythro-3-methylmalyl-CoA | ~10 |

| Propanoyl-CoA | ~5 |

This table shows the percentage of CoA thioester intermediates of the ethylmalonyl-CoA pathway that incorporated a ¹³C label from CO₂ in Dinoroseobacter shibae. The products of the two CO₂ incorporation steps, ethylmalonyl-CoA and mesaconyl-CoA (via methylsuccinyl-CoA), show significant labeling. Data sourced from ResearchGate. researchgate.net

The pathway's connection to redox homeostasis is also evident in Rhodospirillum rubrum, where the gene amplification strategy used to enhance acetate metabolism is also crucial for managing the cell's redox balance. nih.gov Similarly, in purple nonsulfur phototrophic bacteria, the EMC pathway is a key strategy for redox balancing during photoheterotrophic growth on acetate, circumventing the need for the Calvin cycle under these conditions. researchgate.net

Analytical and Methodological Approaches in Ethylmalonyl Coenzyme a Research

Advanced Metabolomics and Isotope-Assisted Techniques

Metabolomics, particularly when coupled with isotope labeling, provides powerful tools to trace the flow of atoms through metabolic pathways, offering deep insights into the structure and dynamics of these networks. nih.govnih.gov

Stable isotope labeling is a cornerstone of metabolic research, enabling scientists to track the transformation of isotopically labeled compounds. researchgate.net In the context of the ethylmalonyl-CoA pathway, researchers often use ¹³C-labeled substrates, such as [¹³C]acetate or [¹³C]methanol, to follow the journey of carbon atoms. nih.govresearchgate.net By analyzing the incorporation of ¹³C into ethylmalonyl-CoA and other pathway intermediates, the sequence of reactions can be determined. researchgate.netpnas.org For instance, in the methylotrophic bacterium Methylobacterium extorquens AM1, short-term experiments with ¹³C-labeled acetate (B1210297) demonstrated the sequential labeling of CoA thioesters, confirming the operational sequence of the ethylmalonyl-CoA pathway. pnas.orgnih.gov This approach was crucial in establishing the pathway's role in glyoxylate (B1226380) regeneration, a process vital for the assimilation of one-carbon compounds. nih.govpnas.org

The use of stable isotopes like ¹³C is preferred over radioactive isotopes due to safety considerations, making them suitable for a wider range of studies, including those in humans. mdpi.com

Analyzing the distribution of isotopic isomers (isotopomers) provides quantitative data on metabolic fluxes. pnas.org This can be done under two conditions:

Kinetic Analysis: Short-term labeling experiments allow for the observation of the rate of label incorporation into different metabolites over time. nih.gov This dynamic information helps to deduce the sequence of metabolic reactions. pnas.orgnih.gov For example, in studies of M. extorquens AM1, the label from [¹³C]acetate was first detected in acetyl-CoA, followed by other intermediates of the ethylmalonyl-CoA pathway in a specific order, thereby outlining the reaction sequence. nih.govnih.gov

Steady-State Analysis: In these experiments, the system reaches an isotopic equilibrium, where the labeling pattern of metabolites becomes constant. escholarship.org Analyzing the steady-state isotopomer distribution in key metabolites, such as the amino acid glycine (B1666218) (which is derived from the pathway's product, glyoxylate), allows for the quantification of relative flux through different pathways. pnas.org In M. extorquens AM1, steady-state labeling with [¹³C]methanol revealed that the ethylmalonyl-CoA pathway was almost exclusively responsible for glyoxylate regeneration, with negligible contribution from the alternative glyoxylate regeneration cycle. pnas.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise location of isotopic labels within a molecule. researchgate.netnih.gov This positional information is invaluable for identifying and quantifying metabolic pathways. researchgate.net For instance, analysis of the ¹³C positional enrichment in glycine, a downstream product of the ethylmalonyl-CoA pathway, was consistent with the predicted labeling pattern for this pathway's operation in M. extorquens AM1. researchgate.netnih.govnih.gov This level of detail helps to discriminate between alternative metabolic routes that might produce the same end products but with different atomic arrangements. researchgate.netpnas.org Two-dimensional NMR techniques can further enhance the resolution and provide more detailed structural information. nih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a key technology for the identification and quantification of CoA thioesters. researchgate.netnih.govnih.gov The high mass accuracy of HRMS allows for the unambiguous identification of compounds based on their precise mass-to-charge ratio. researchgate.net This technique was instrumental in demonstrating the presence of specific CoA thioesters of the ethylmalonyl-CoA pathway in M. extorquens AM1. pnas.orgnih.govnih.gov The development of specialized LC-HRMS methods has provided an analytical platform for a wide range of CoA thioesters, which are of interest in various metabolic contexts beyond the ethylmalonyl-CoA pathway. nih.govnih.gov LC-MS/MS methods can further enhance sensitivity and specificity for quantifying these molecules in complex biological samples. nih.gov

Table 1: Key Analytical Techniques in Ethylmalonyl-CoA Research

| Technique | Application in Ethylmalonyl-CoA Research | Key Findings |

|---|---|---|

| ¹³C-Labeling | Tracing carbon flow through the ethylmalonyl-CoA pathway. nih.govresearchgate.net | Elucidated the sequence of reactions and confirmed the pathway's role in glyoxylate regeneration. nih.govpnas.org |

| Kinetic Isotopomer Analysis | Determining the order of metabolic reactions by monitoring label incorporation over time. nih.gov | Established the reaction sequence from acetyl-CoA to various CoA intermediates in the pathway. nih.govnih.gov |

| Steady-State Isotopomer Analysis | Quantifying the relative contribution of different metabolic pathways to the production of a specific metabolite. pnas.org | Showed the ethylmalonyl-CoA pathway is the primary route for glyoxylate regeneration in certain bacteria. pnas.org |

| NMR Spectroscopy | Determining the specific positions of isotopic labels within molecules. researchgate.netnih.gov | Confirmed the predicted labeling patterns in downstream products, providing strong evidence for the pathway's operation. researchgate.netnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Identifying and quantifying CoA thioesters based on their precise mass. researchgate.netnih.gov | Confirmed the presence of key intermediates of the ethylmalonyl-CoA pathway in cellular extracts. nih.govnih.gov |

Proteomic and Transcriptomic Approaches for Pathway Profiling

To gain a broader understanding of the cellular machinery involved in ethylmalonyl-CoA metabolism, researchers employ 'omics' technologies.

Proteomics: This involves the large-scale study of proteins. MS/MS-based proteomic analysis has been used to identify and quantify the enzymes of the ethylmalonyl-CoA pathway in organisms like M. extorquens AM1 and Rhodospirillum rubrum. nih.govnih.gov These studies have shown that the abundance of these enzymes increases under conditions where the pathway is active, such as during growth on acetate. nih.gov

Transcriptomics: This approach focuses on the complete set of RNA transcripts in a cell. Transcriptomic profiling, often using RNA-seq, reveals changes in gene expression in response to different growth conditions. nih.govfrontiersin.org For example, studies have shown that the genes encoding enzymes of the ethylmalonyl-CoA pathway are upregulated at the transcriptional level when cells are switched to a substrate that is metabolized through this pathway. nih.gov

Together, these approaches provide a systems-level view of how cells regulate the ethylmalonyl-CoA pathway in response to metabolic needs.

Genetic Engineering and Molecular Biology Techniques for Pathway Manipulation

Genetic engineering and molecular biology provide powerful tools to directly probe the function of genes and pathways. In the context of the ethylmalonyl-CoA pathway, these techniques have been used to:

Create Gene Deletions: By deleting a gene that encodes a specific enzyme in the pathway, researchers can study the effect of its absence on cell growth and metabolism. For example, deleting the meaA gene, which encodes ethylmalonyl-CoA mutase, in Streptomyces venezuelae led to an increased intracellular concentration of ethylmalonyl-CoA. nih.gov

Overexpress Genes: Increasing the expression of a particular gene can help to identify rate-limiting steps in a pathway. Overexpression of the ecm gene (ethylmalonyl-CoA mutase) in M. extorquens AM1 helped to overcome a metabolic bottleneck, demonstrating that this enzyme is a key control point in the pathway. nih.gov

Site-Directed Mutagenesis: This technique allows for the creation of specific mutations in a gene to study the function of individual amino acids in an enzyme. asm.org

These genetic manipulations are not only crucial for fundamental research into pathway function and regulation but also hold significant potential for metabolic engineering. nih.gov By manipulating the ethylmalonyl-CoA pathway, it may be possible to enhance the production of valuable chemicals, such as polyketides. nih.gov

Biosynthetic and Biotechnological Significance of Ethylmalonyl Coenzyme a

Role as an Extender Unit in Polyketide Biosynthesis

Ethylmalonyl-CoA serves as a crucial "extender unit" in the biosynthesis of a diverse class of natural products known as polyketides. nih.gov Polyketide synthases (PKSs) are large, multi-domain enzymes that construct the carbon backbone of these compounds through a series of condensation reactions. wikipedia.org While malonyl-CoA and methylmalonyl-CoA are the most common extender units, the incorporation of ethylmalonyl-CoA by PKSs leads to the formation of a butyryl group, or an ethyl-branched side chain, within the polyketide structure. nih.govwisc.edu This structural modification is a key feature of many biologically active polyketides.

The incorporation of ethylmalonyl-CoA is a decarboxylative Claisen condensation, where the growing polyketide chain is extended by a two-carbon unit derived from the ethylmalonyl-CoA, with the ethyl group remaining as a side chain. nih.gov The biosynthesis of ethylmalonyl-CoA for this purpose can occur through several routes. One major pathway involves the reductive carboxylation of crotonyl-CoA, a reaction catalyzed by the enzyme crotonyl-CoA carboxylase/reductase (CCR). nih.govpnas.org This enzyme is considered a hallmark of the ethylmalonyl-CoA pathway. pnas.org Other pathways originate from acetoacetyl-CoA or the beta-oxidation of even-chain fatty acids, both of which can lead to crotonyl-CoA formation. nih.gov

Table 1: Examples of Polyketides Utilizing Ethylmalonyl-CoA as an Extender Unit

| Polyketide | Producing Organism | Biological Activity |

|---|---|---|

| Monensin A | Streptomyces cinnamonensis | Antibiotic, Coccidiostat |

| Tylosin | Streptomyces fradiae | Antibiotic |

| Concanamycin A | Streptomyces sp. | Antifungal, V-ATPase inhibitor |

| Elaiophylin | Streptomyces sp. | Antibiotic |

| Spiramycin | Streptomyces ambofaciens | Antibiotic |

| Indanomycin | Streptomyces sp. | Insecticide |

| Leptomycin B | Streptomyces sp. | Antifungal, Antitumor |

This table provides examples of naturally occurring polyketides that incorporate an ethyl group, which is attributed to the use of ethylmalonyl-CoA as an extender unit during their biosynthesis. nih.govnih.gov

The presence of CCR homologues within secondary metabolite gene clusters is often indicative of the production of structurally unique polyketides. rsc.orgrsc.org The discovery of these enzymes has become a valuable tool in genome mining efforts to identify novel bioactive compounds. rsc.org

Contribution to Branched-Chain Fatty Acid Synthesis

Ethylmalonyl-CoA also plays a role in the synthesis of branched-chain fatty acids, although this is generally a less common process in mammals compared to the use of methylmalonyl-CoA. nih.govnih.gov Fatty acid synthase (FASN), the enzyme complex responsible for fatty acid synthesis, typically utilizes malonyl-CoA to extend the growing fatty acid chain by two-carbon units. researchgate.net However, FASN can exhibit promiscuity and incorporate alternative extender units like ethylmalonyl-CoA. nih.gov

When ethylmalonyl-CoA is used by FASN instead of malonyl-CoA, it results in the formation of fatty acids with an ethyl branch on an even-numbered carbon atom. nih.gov The availability of cytosolic ethylmalonyl-CoA is a limiting factor for this process. nih.gov In mammalian cells, the enzyme ethylmalonyl-CoA decarboxylase (ECHDC1) acts as a "metabolite repair" enzyme by degrading ethylmalonyl-CoA, thereby limiting the synthesis of these atypical ethyl-branched fatty acids. nih.govnih.gov The generation of ethylmalonyl-CoA in the cytosol can occur as a side reaction of acetyl-CoA carboxylase (ACC), which can carboxylate butyryl-CoA in addition to its primary substrate, acetyl-CoA. researchgate.net

Metabolic Engineering for Industrial Applications

The ethylmalonyl-CoA pathway and its unique enzymes present significant opportunities for metabolic engineering to produce a wide range of valuable chemicals. nih.gov By harnessing and manipulating this pathway in microbial hosts, it is possible to create sustainable and bio-based production platforms.

The intermediates of the ethylmalonyl-CoA pathway, including ethylmalonyl-CoA itself, are valuable precursors for the synthesis of various chemicals. nih.gov Engineering efforts have focused on leveraging this pathway to produce biofuels, diols, amino alcohols, and hydroxy acids. rsc.orgbiorxiv.org

One notable application is the production of higher alcohols and their corresponding esters, which can serve as biofuels. By diverting the carbon flux from central metabolism through the ethylmalonyl-CoA pathway, it is possible to generate precursors for these compounds. For example, the pathway can be engineered to produce 1,3-butanediol (B41344) and 2-hydroxyisobutyric acid. rsc.org Furthermore, by replacing the native acyltransferase (AT) domain in a polyketide synthase with one specific for ethylmalonyl-CoA, the production of branched-chain diols like the insect repellent 2-ethyl-1,3-hexanediol (B165326) has been demonstrated. biorxiv.org

Table 2: Examples of Value-Added Products from Engineered Ethylmalonyl-CoA Pathways

| Product Class | Specific Example | Host Organism | Engineering Approach |

|---|---|---|---|

| Diols | 2-Ethyl-1,3-hexanediol | Streptomyces albus | PKS engineering with ethylmalonyl-CoA specific AT domain |

| Hydroxyacids | 2-Hydroxyisobutyric acid | Methylosinus trichosporium OB3b | Knockout of competing pathway (phaC) and induction of PHB overflow |

| Diols | 1,3-Butanediol | Methylosinus trichosporium OB3b | Knockout of competing pathway (phaC) and induction of PHB overflow |

This table highlights specific value-added chemicals that have been produced by leveraging the ethylmalonyl-CoA pathway in various microorganisms through metabolic engineering strategies. rsc.orgbiorxiv.orgnih.gov

A key challenge in metabolic engineering is to efficiently channel carbon from central metabolic pathways towards the desired product. Several strategies have been employed to enhance the carbon flux through the ethylmalonyl-CoA pathway.

One common approach is the overexpression of key enzymes in the pathway, such as crotonyl-CoA carboxylase/reductase (CCR), to increase the rate of ethylmalonyl-CoA synthesis. nih.gov Conversely, deleting or downregulating genes of competing pathways can also redirect metabolic intermediates towards the desired product. For instance, knocking out the gene phaC, which encodes polyhydroxybutyrate (B1163853) synthase, has been shown to improve the titers of 2-hydroxyisobutyric acid and 1,3-butanediol derived from the ethylmalonyl-CoA pathway. rsc.org

In organisms like Saccharomyces cerevisiae, which are frequently used for industrial fermentation, the supply of precursors like acetyl-CoA and the cofactor NADPH is often a limiting factor for fatty acid-derived biofuel production. nih.gov Engineering strategies include increasing the cytosolic pool of acetyl-CoA and enhancing NADPH regeneration. nih.gov Furthermore, redirecting carbon flux from the TCA cycle towards biosynthetic pathways is a critical strategy. For example, co-expression of ATP-dependent citrate (B86180) lyase (ACL) with components of the reverse TCA cycle can redirect carbon fluxes toward amino acid and nucleotide biosynthesis. nih.gov

The ethylmalonyl-CoA pathway is central to the metabolism of many natural methylotrophs, which are organisms that can utilize one-carbon (C1) compounds like methanol (B129727) as their sole source of carbon and energy. nih.govresearchgate.net In these organisms, the pathway is essential for assimilating acetyl-CoA generated from C1 compounds and for regenerating glyoxylate (B1226380), a key intermediate in the serine cycle of C1 assimilation. researchgate.netpnas.org

This natural C1 assimilation machinery has inspired the development of "synthetic methylotrophs," where non-methylotrophic organisms like Escherichia coli and Saccharomyces cerevisiae are engineered to grow on methanol. acs.orgnih.gov The ethylmalonyl-CoA pathway is a complex but attractive option for this purpose. acs.org Engineering the serine cycle, which relies on the ethylmalonyl-CoA pathway for glyoxylate regeneration, is one of the strategies being explored. acs.org While challenges remain in achieving high growth rates, the development of synthetic methylotrophs holds great promise for converting methanol, a potentially renewable feedstock, into a wide range of valuable bioproducts. biorxiv.org

Systems Biology and Metabolic Modeling of Ethylmalonyl-Coenzyme A Pathways

Understanding the complex network of reactions and regulatory interactions within the ethylmalonyl-CoA pathway and its connection to central metabolism requires a systems-level approach. nih.gov Systems biology, which combines experimental data with computational modeling, is a powerful tool for this purpose.

Metabolic modeling, particularly through techniques like ¹³C-metabolic flux analysis, has been instrumental in elucidating the operation of the ethylmalonyl-CoA pathway. nih.govresearchgate.net By tracking the flow of carbon isotopes through the metabolic network, researchers can quantify the fluxes through different pathways and understand how they are coordinated. nih.gov For example, such studies in Methylobacterium extorquens AM1 have shown that during growth on acetate (B1210297), acetyl-CoA oxidation occurs mainly via the TCA cycle, while assimilation proceeds through the ethylmalonyl-CoA pathway. nih.gov These models have also been crucial in demonstrating that the ethylmalonyl-CoA pathway is responsible for regenerating glyoxylate during methylotrophic growth. researchgate.netpnas.org

Transcriptome and metabolome analyses provide a global view of the changes in gene expression and metabolite concentrations under different conditions. nih.gov In the marine bacterium Dinoroseobacter shibae, these approaches revealed that under photoheterotrophic conditions, there is an enhanced flux through the ethylmalonyl-CoA pathway for CO₂ assimilation, which is connected to serine metabolism. nih.gov These comprehensive datasets are essential for building and validating accurate metabolic models, which can then be used to predict the effects of genetic modifications and to design more efficient metabolic engineering strategies. rsc.org

Ecological Distribution and Evolutionary Insights of the Ethylmalonyl Coenzyme a Pathway

Presence in Alpha-proteobacteria Genera (e.g., Rhodobacter, Methylobacterium, Rhodospirillum)

The EMC pathway is well-documented in several genera of alpha-proteobacteria, where it serves as a primary mechanism for acetyl-CoA assimilation.

Rhodobacter : In the purple nonsulfur phototrophic bacterium Rhodobacter sphaeroides, the EMC pathway is essential for the assimilation of acetate (B1210297). researchgate.netasm.org This pathway allows the conversion of acetyl-CoA into other precursor metabolites necessary for biosynthesis. nih.gov Studies have identified key enzymes of this pathway in R. sphaeroides, such as ethylmalonyl-CoA mutase, which catalyzes the transformation of ethylmalonyl-CoA to methylsuccinyl-CoA. uniprot.org The pathway is also linked to other metabolic processes, such as the production of poly(β-hydroxybutyrate) (PHB). asm.org

Methylobacterium : The facultative methylotroph Methylobacterium extorquens AM1 utilizes the EMC pathway for growth on both C1 (like methanol) and C2 (like acetate) compounds. nih.govnih.gov This organism lacks isocitrate lyase, the key enzyme of the glyoxylate (B1226380) cycle, making the EMC pathway indispensable for replenishing tricarboxylic acid (TCA) cycle intermediates. nih.govnih.gov In M. extorquens, the pathway converts two molecules of acetyl-CoA and two molecules of CO2 into one molecule of glyoxylate and one of succinate (B1194679). asm.org During methylotrophic growth, the EMC pathway is required to regenerate glyoxylate from acetyl-CoA for the operation of the serine cycle. nih.govresearchgate.net

Rhodospirillum : Rhodospirillum rubrum, another purple nonsulfur bacterium, also relies on the EMC pathway for acetate photoassimilation. nih.gov Like M. extorquens, R. rubrum is an isocitrate lyase-negative (ICL-) organism and therefore cannot use the glyoxylate shunt to process C2 compounds. nih.gov Functional genomic studies have confirmed that the EMC pathway is the major anaplerotic route for acetate assimilation in this bacterium under photoheterotrophic conditions. nih.gov

| Genus | Role of Ethylmalonyl-CoA Pathway | Key Findings |

| Rhodobacter | Acetate assimilation. | Essential for converting acetyl-CoA to biosynthetic precursors. nih.gov Linked to PHB production. asm.org |

| Methylobacterium | Assimilation of C1 and C2 compounds. | Used in place of the glyoxylate cycle. nih.govnih.gov Regenerates glyoxylate for the serine cycle. researchgate.net |

| Rhodospirillum | Acetate photoassimilation. | Major anaplerotic pathway in this ICL- organism. nih.gov |

Occurrence in Actinomycetes Genera (e.g., Streptomyces)

The EMC pathway is not restricted to alpha-proteobacteria and is also found in diverse genera of Actinomycetes, most notably Streptomyces.

Streptomyces : Members of the genus Streptomyces are prolific producers of secondary metabolites, including many polyketides. The EMC pathway plays a vital role in supplying specific building blocks for polyketide biosynthesis. researchgate.netnih.gov For instance, in Streptomyces venezuelae, the pathway is the major source of the (2S)-ethylmalonyl-CoA extender unit required for the synthesis of polyketides like tylactone. nih.gov Engineering the EMC pathway in Streptomyces has been shown to significantly increase the production of such compounds. researchgate.netnih.gov The pathway's presence in most streptomycetes offers a general strategy for enhancing the biosynthesis of valuable polyketides. nih.gov

| Genus | Role of Ethylmalonyl-CoA Pathway | Key Findings |

| Streptomyces | Supplies precursors for polyketide biosynthesis. | Major source of the (2S)-ethylmalonyl-CoA extender unit. nih.gov Engineering the pathway can boost polyketide yields. researchgate.net |

Comparative Analysis with the Glyoxylate Cycle and Other Anaplerotic Pathways

The EMC pathway and the glyoxylate cycle are two distinct anaplerotic strategies that enable microorganisms to grow on C2 compounds by converting acetyl-CoA into C4 intermediates.

Core Distinction : The fundamental difference lies in their enzymatic makeup and net carbon balance. The glyoxylate cycle utilizes two key enzymes, isocitrate lyase and malate (B86768) synthase, to convert two molecules of acetyl-CoA into one molecule of succinate, which can then be converted to malate or oxaloacetate. In contrast, the EMC pathway is a more complex, multi-step process that ultimately converts two molecules of acetyl-CoA and two molecules of bicarbonate into glyoxylate and succinyl-CoA. nih.gov

Distribution : The glyoxylate cycle is widely distributed across all domains of life, including bacteria, archaea, fungi, plants, and nematodes. The EMC pathway is found in many bacteria that lack isocitrate lyase, such as certain alpha-proteobacteria and actinomycetes. nih.govnih.gov

Carbon Efficiency : The EMC pathway involves net carboxylation steps, incorporating CO2, which makes it more carbon-efficient than the glyoxylate cycle. pnas.org The glyoxylate regeneration cycle (GRC), another proposed pathway, includes a net decarboxylation step, making it less efficient in terms of carbon assimilation compared to the EMC pathway. pnas.org This difference in carbon balance has significant physiological implications for the organisms. pnas.org

| Feature | Ethylmalonyl-CoA Pathway | Glyoxylate Cycle |

| Key Enzymes | Crotonyl-CoA carboxylase/reductase, Ethylmalonyl-CoA mutase. uniprot.orgnih.gov | Isocitrate lyase, Malate synthase. |

| Net Reaction | 2 Acetyl-CoA + 2 CO2 -> Glyoxylate + Succinyl-CoA. nih.gov | 2 Acetyl-CoA -> Succinate + 2 CoA. |

| Carbon Balance | Net CO2 fixation (carboxylation). pnas.org | Carbon neutral (no net fixation or loss). |

| Organisms | Rhodobacter, Methylobacterium, Streptomyces (ICL- bacteria). nih.govnih.gov | Widespread in bacteria, fungi, plants. |

Evolutionary Advantages in Specific Microbial Niches

The presence of the EMC pathway provides distinct evolutionary advantages to microorganisms in specific ecological niches.

Metabolic Flexibility : For organisms like M. extorquens that grow on single-carbon compounds via the serine cycle, the EMC pathway is essential for regenerating the cycle's primary CO2 acceptor, glyoxylate. nih.govresearchgate.net This integration of pathways provides significant metabolic flexibility, allowing the organism to efficiently utilize a range of carbon sources from C1 to C2 compounds and others that are metabolized to acetyl-CoA. nih.govresearchgate.net

Enhanced Carbon Fixation : The EMC pathway's ability to fix CO2 provides a significant advantage in environments where carbon is a limiting factor. pnas.org By incorporating inorganic carbon, organisms can achieve a higher biomass yield from the same amount of organic substrate compared to those using the glyoxylate cycle. pnas.org This feature is particularly beneficial for photoheterotrophic bacteria like Rhodobacteraceae, which can use the pathway to assimilate CO2 and channel it into the TCA cycle to support biomass production. researchgate.net